molecular formula C16H22ClN3O B14725893 2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol CAS No. 5418-56-4

2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol

Cat. No.: B14725893
CAS No.: 5418-56-4
M. Wt: 307.82 g/mol
InChI Key: TUQGOHBCIDWLPB-UHFFFAOYSA-N
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Description

2-((3-(7-chloroquinolin-4-ylamino)propyl)(ethyl)amino)ethanol is a synthetic compound that belongs to the class of quinoline derivatives. This compound is known for its potential applications in medicinal chemistry, particularly in the treatment of parasitic diseases such as malaria and leishmaniasis. The presence of the quinoline ring in its structure is crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(7-chloroquinolin-4-ylamino)propyl)(ethyl)amino)ethanol typically involves the reaction of 7-chloroquinoline with an appropriate amine. One common method involves the use of 4,7-dichloroquinoline as a starting material, which undergoes nucleophilic substitution with 3-aminopropylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethanolamine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3-(7-chloroquinolin-4-ylamino)propyl)(ethyl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3-(7-chloroquinolin-4-ylamino)propyl)(ethyl)amino)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its antimalarial and antileishmanial activities.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((3-(7-chloroquinolin-4-ylamino)propyl)(ethyl)amino)ethanol involves its interaction with heme in the parasite’s digestive vacuole. The compound inhibits the polymerization of heme into hemozoin, a non-toxic form, leading to the accumulation of toxic heme and subsequent parasite death. Additionally, it may disrupt the mitochondrial electrochemical membrane potential in parasites, contributing to its antimalarial and antileishmanial effects .

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: Another quinoline derivative with antimalarial activity.

    Hydroxychloroquine: A hydroxylated version of chloroquine with similar uses.

    Amodiaquine: A related compound with enhanced activity against chloroquine-resistant strains.

    Mefloquine: A quinoline derivative with a different mechanism of action.

Uniqueness

2-((3-(7-chloroquinolin-4-ylamino)propyl)(ethyl)amino)ethanol is unique due to its specific structural modifications, which may confer distinct pharmacokinetic properties and a potentially different spectrum of activity compared to other quinoline derivatives. Its ability to inhibit β-hematin formation and disrupt mitochondrial function highlights its multifaceted mechanism of action .

Properties

CAS No.

5418-56-4

Molecular Formula

C16H22ClN3O

Molecular Weight

307.82 g/mol

IUPAC Name

2-[3-[(7-chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol

InChI

InChI=1S/C16H22ClN3O/c1-2-20(10-11-21)9-3-7-18-15-6-8-19-16-12-13(17)4-5-14(15)16/h4-6,8,12,21H,2-3,7,9-11H2,1H3,(H,18,19)

InChI Key

TUQGOHBCIDWLPB-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCNC1=C2C=CC(=CC2=NC=C1)Cl)CCO

Origin of Product

United States

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